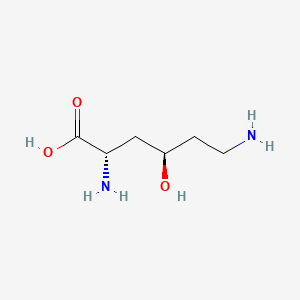

Threo-4-hydroxy-L-lysine

Description

Nomenclature and Stereochemical Definition of Threo-4-hydroxy-L-lysine within the Hydroxylysine Family

This compound is systematically named (2S,4R)-2,6-diamino-4-hydroxyhexanoic acid. sielc.comuni.lu The "L" in its common name refers to the configuration at the alpha-carbon (C2), which is consistent with the stereochemistry of the 22 proteinogenic amino acids. wikipedia.org The "threo" designation describes the relative stereochemistry between the two stereocenters at C2 and C4. In the threo isomer, the functional groups on adjacent stereocenters are on opposite sides in a Fischer projection. This distinguishes it from the "erythro" isomer, where the groups are on the same side. The "4-hydroxy" indicates that the hydroxyl group is located on the fourth carbon atom of the lysine (B10760008) backbone. ebi.ac.uk

Distinction from Other Hydroxylysine Isomers (e.g., 5-hydroxy-L-lysine, 3-hydroxy-L-lysine)

The hydroxylation of L-lysine can occur at different carbon atoms, leading to various isomers with distinct biological roles. The most well-known isomer is 5-hydroxy-L-lysine , first discovered in 1921 by Donald Van Slyke. wikipedia.org This isomer is a critical component of collagen, where it is involved in the formation of stable intermolecular cross-links and serves as a site for the attachment of carbohydrates (glycosylation). mdpi.com The hydroxylation of lysine to 5-hydroxylysine (B44584) is catalyzed by lysyl hydroxylase enzymes. nih.gov

More recently, research has identified 3-hydroxy-L-lysine . mdpi.com Specific L-lysine-3S-hydroxylases have been discovered that can regio- and stereoselectively hydroxylate L-lysine at the C-3 position. nih.gov The biological significance of 3-hydroxy-L-lysine is an active area of investigation.

This compound, with its hydroxyl group at the C4 position, represents another important isomer. ebi.ac.uk L-lysine-4R-hydroxylases have been identified that specifically produce (2S,4R)-4-hydroxy-L-lysine. nih.gov This isomer is particularly noteworthy for its role in the hydroxylation of the eukaryotic release factor 1 (eRF1), which is essential for the termination of protein translation. ebi.ac.uk

| Isomer | Position of Hydroxyl Group | Key Biological Relevance |

| This compound | C4 | Post-translational modification of eRF1, crucial for translational termination. ebi.ac.uk |

| 5-hydroxy-L-lysine | C5 | Component of collagen, involved in cross-linking and glycosylation. mdpi.com |

| 3-hydroxy-L-lysine | C3 | Subject of ongoing research; specific hydroxylases have been identified. mdpi.comnih.gov |

Contextual Relationship with Hydroxyproline (B1673980) in Hydroxylated Amino Acid Research

The study of hydroxylated amino acids is dominated by research on hydroxylysine and hydroxyproline . Both are key post-translational modifications found in collagen, essential for its structural integrity. mdpi.comnih.gov Hydroxyproline, primarily as 4-hydroxyproline, is crucial for stabilizing the collagen triple helix through hydrogen bonding. mdpi.comnih.gov

The hydroxylation of proline and lysine residues occurs enzymatically within the cell before the formation of the procollagen (B1174764) triple helix. nih.gov While approximately 50% of proline residues in collagen are hydroxylated, the extent of lysine hydroxylation is more variable across different tissues and collagen types. nih.gov This differential modification contributes to the diverse properties of collagen in various tissues. The interconnected roles of hydroxylysine and hydroxyproline in collagen biosynthesis and stability have made them central subjects in the study of hydroxylated amino acids and their impact on protein structure and function.

Occurrence and Distribution in Diverse Biological Systems

This compound, while less ubiquitous than 5-hydroxylysine, has been identified in several biological contexts. Its most well-documented role is in the post-translational modification of eukaryotic release factor 1 (eRF1). ebi.ac.uk This modification, catalyzed by the enzyme Jumonji domain-containing 4 (Jmjd4), a 2-oxoglutarate- and Fe(II)-dependent oxygenase, occurs at a specific lysine residue within the NIKS motif of eRF1 and is critical for efficient translational termination. ebi.ac.uk

While 5-hydroxylysine is a well-known constituent of collagen throughout mammalian connective tissues, the broader distribution of this compound is still an area of active investigation. britannica.com The discovery of specific L-lysine 4R-hydroxylases in various microorganisms suggests that this isomer may be more widespread than previously thought. nih.gov For instance, research has identified these enzymes in different microbial species, indicating a potential role in their metabolism or secondary metabolite production. nih.gov

Historical Context of the Discovery and Initial Academic Characterization of Hydroxylated Lysine Derivatives

The journey into understanding hydroxylated lysine derivatives began in 1921 with Donald Van Slyke's discovery of 5-hydroxylysine as a component of gelatin. wikipedia.org This initial finding laid the groundwork for decades of research into the role of this modified amino acid in protein structure. For a long time, hydroxylysine was primarily associated with collagen, where its function in cross-linking and glycosylation was extensively studied. pnas.orgresearchgate.net

The obligatory role of lysine as the precursor for collagen hydroxylysine was established through experiments showing that free hydroxylysine is not incorporated into collagen when administered to animals. pnas.org This indicated that the hydroxylation of lysine is a post-translational event, occurring after the lysine has been incorporated into the polypeptide chain. nih.govpnas.org

The discovery of other hydroxylysine isomers, such as 3-hydroxy-L-lysine and this compound, is a more recent development, largely driven by advances in analytical techniques like mass spectrometry and by gene mining in microorganisms. nih.govnih.gov The identification of specific hydroxylases for these isomers has opened up new avenues of research into their biosynthesis and physiological functions beyond the structural role in collagen. mdpi.comnih.gov For example, the characterization of L-lysine 3S- and 4R-hydroxylases from the clavaminic acid synthase-like superfamily has demonstrated the potential for biocatalytic production of these valuable amino acid derivatives. nih.gov

The recent discovery of a lysine 5-hydroxylase (K5H) that can convert free L-lysine to (2S, 5R)-5-hydroxylysine highlights the ongoing expansion of our knowledge of lysine hydroxylation. chemrxiv.org This finding is significant as it provides a one-step enzymatic route to a chiral β-amino alcohol, a valuable synthon in medicinal chemistry. chemrxiv.org

Properties

CAS No. |

60594-62-9 |

|---|---|

Molecular Formula |

C6H14N2O3 |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

(2S,4R)-2,6-diamino-4-hydroxyhexanoic acid |

InChI |

InChI=1S/C6H14N2O3/c7-2-1-4(9)3-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1 |

InChI Key |

ASYBZHICIMVQII-UHNVWZDZSA-N |

SMILES |

C(CN)C(CC(C(=O)O)N)O |

Isomeric SMILES |

C(CN)[C@H](C[C@@H](C(=O)O)N)O |

Canonical SMILES |

C(CN)C(CC(C(=O)O)N)O |

Other CAS No. |

60594-62-9 |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Threo 4 Hydroxy L Lysine

Substrate Specificity and Derivation from L-Lysine

The biosynthesis of threo-4-hydroxy-L-lysine originates from its precursor, L-lysine. researchgate.netnih.govnih.gov Specific enzymes, known as L-lysine hydroxylases, recognize and bind to L-lysine, initiating the hydroxylation process. researchgate.netnih.govnih.gov The substrate specificity of these enzymes is generally narrow, with a strong preference for L-lysine. nih.govnih.gov While some L-lysine hydroxylases can act on other molecules, their efficiency is significantly lower. nih.govnih.gov For instance, the L-arginine hydroxylase VioC can hydroxylate L-lysine, but to a much lesser extent than dedicated L-lysine hydroxylases. nih.govnih.gov Similarly, the lysine (B10760008) 4-hydroxylase GlbB shows some activity towards L-leucine and L-methionine, but with substantially lower catalytic efficiency. nih.gov

Enzymatic Mechanisms of 4-Hydroxylation

The hydroxylation of L-lysine to form this compound is a regio- and stereoselective process catalyzed by a specific class of enzymes. researchgate.netnih.govnih.gov This targeted chemical modification is crucial for the biological role of the resulting hydroxylysine.

Identification and Characterization of Specific L-Lysine 4-Hydroxylases (e.g., KDOs from Clavaminic Acid Synthase-like Superfamily)

Through techniques like gene mining and phylogenetic analysis, researchers have identified several L-lysine hydroxylases belonging to the clavaminic acid synthase-like superfamily. researchgate.netnih.govnih.gov These enzymes, often referred to as KDOs (lysine dioxygenases), are responsible for the regio- and stereoselective hydroxylation of L-lysine at either the C-3 or C-4 position. researchgate.netnih.govnih.govmdpi.com

Specifically, L-lysine 4-hydroxylases that produce the (2S,4R)-4-hydroxylysine isomer, which corresponds to the threo configuration, have been discovered and characterized. researchgate.netnih.govnih.gov Examples include enzymes identified as KDOs from various microorganisms. mdpi.comresearchgate.net One such enzyme, GlbB, from the glidobactin biosynthetic gene cluster, has been shown to be a lysine 4-hydroxylase. nih.govrsc.orgresearchgate.net Computational studies have also been employed to understand the features of these 4-lysine dioxygenases. acs.orgnih.govnih.gov

Catalytic Properties and Cofactor Requirements of 2-Oxoglutarate-Dependent Dioxygenases in Threo-4-Hydroxylation

L-lysine 4-hydroxylases are members of the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. researchgate.netnih.govnih.gov Their catalytic activity is dependent on the presence of specific cofactors. The hydroxylation reaction requires iron (Fe(II)) and 2-oxoglutarate (also known as α-ketoglutarate). nih.gov The iron is a central component of the enzyme's active site, while 2-oxoglutarate is a co-substrate that is consumed during the reaction. rsc.org Ascorbic acid (Vitamin C) is also a required cofactor for the oxidation activity of these enzymes. nih.govwikipedia.org The reaction involves the activation of a C-H bond, a process that is chemically challenging but efficiently carried out by these biocatalysts. researchgate.netnih.govnih.gov

The general mechanism for 2-oxoglutarate-dependent dioxygenases involves the binding of 2-oxoglutarate and the primary substrate (L-lysine) to the iron-containing active site. This is followed by the binding of molecular oxygen, leading to the oxidative decarboxylation of 2-oxoglutarate and the formation of a highly reactive iron(IV)-oxo intermediate. This intermediate is responsible for abstracting a hydrogen atom from the substrate, which is then followed by the rebound of a hydroxyl group to form the hydroxylated product. rsc.org

Regioselectivity and Stereoselectivity in the Formation of this compound

The formation of this compound is a highly specific process, with the hydroxyl group being added to the C4 position of the L-lysine backbone with a defined stereochemistry. researchgate.netnih.govnih.gov This precision is dictated by the three-dimensional structure of the enzyme's active site, which orients the L-lysine substrate in a way that exposes the C4-hydrogen for abstraction by the iron(IV)-oxo species. nih.govacs.org

Computational studies on KDO5, a lysine 4-hydroxylase, suggest that the enzyme's active site creates a specific electrostatic environment. nih.govnih.gov The dipole moment within the active site is proposed to align with the C4-H bond of the lysine substrate, thereby weakening this bond and favoring its cleavage. nih.gov Furthermore, specific amino acid residues within the active site, such as a tyrosine residue, are thought to play a crucial role in guiding this regioselectivity through a process called proton-coupled electron transfer. nih.govnih.gov The tight binding of the L-lysine substrate within the active site, through interactions with residues like aspartate and tyrosine, ensures a rigid structure that facilitates this selective hydroxylation. acs.org

Genetic and Molecular Basis of Lysine Hydroxylase Expression and Function

The ability of organisms to produce this compound is encoded in their genetic material. Understanding the genes that code for lysine hydroxylases and their evolutionary relationships provides insights into the distribution and diversity of this biosynthetic capability.

Gene Mining and Phylogenetic Analysis of Lysine Hydroxylases

Gene mining has been a powerful tool for discovering new L-lysine hydroxylases. researchgate.netnih.govacs.org By searching genomic databases for sequences similar to known hydroxylases, such as clavaminic acid synthase and VioC, researchers have successfully identified novel genes encoding these enzymes. researchgate.netnih.gov

Phylogenetic analysis, which examines the evolutionary relationships between different protein sequences, has been instrumental in classifying these newly discovered enzymes. researchgate.netnih.gov These analyses have revealed that L-lysine hydroxylases cluster within the clavaminic acid synthase-like superfamily. researchgate.netnih.gov A sequence similarity network analysis of known L-lysine-4-hydroxylases has identified three distinct enzyme populations with minimal sequence overlap, highlighting the diversity of these enzymes. biorxiv.org This approach not only helps in understanding the evolutionary history of these enzymes but also aids in predicting the function of uncharacterized proteins. researchgate.netnih.gov

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway for this compound has been significantly advanced through the use of heterologous expression systems, primarily Escherichia coli. This strategy allows for the production and characterization of specific enzymes outside of their native organisms, overcoming challenges such as low enzyme concentrations and complex regulatory networks.

A key enzyme class responsible for this transformation is the iron(II) and α-ketoglutarate-dependent dioxygenases (Fe/αKG). Researchers have successfully identified and functionally characterized several lysine hydroxylases by expressing their corresponding genes in E. coli. For instance, GlbB, a lysine 4-hydroxylase from the glidobactin biosynthetic gene cluster, was heterologously overexpressed in E. coli to establish its function. nih.gov This approach not only confirmed its role as an L-lysine hydroxylase but also enabled its use in preparative scale biotransformations. nih.govresearchgate.net The use of clarified E. coli lysates overexpressing the hydroxylase has proven to be an effective method for synthesizing the hydroxylated product, bypassing the need for extensive protein purification. nih.govnih.gov

These E. coli-based systems have been instrumental for:

Functional Validation: Confirming that specific genes, like GlbB, encode for enzymes with lysine 4-hydroxylase activity. nih.govresearchgate.net

Biocatalytic Production: Developing whole-cell biocatalysts for the preparative synthesis of hydroxy-L-lysine. researchgate.net

Stereochemical Analysis: Establishing that the enzymatic hydroxylation proceeds with complete diastereoselectivity to yield the threo isomer. researchgate.netresearchgate.net

The table below summarizes examples of heterologous expression systems used for the study and production of L-lysine hydroxylases.

| Expressed Enzyme/Gene | Source Organism/Cluster | Expression Host | Key Finding/Application |

| GlbB (Lysine 4-hydroxylase) | Glidobactin biosynthetic cluster | Escherichia coli | Functional characterization; catalyzes L-lysine hydroxylation with high turnover and selectivity. nih.govresearchgate.net |

| KDO | Photorhabdus luminescens | Escherichia coli | Developed as a whole-cell biocatalyst for the preparative synthesis of hydroxy-L-lysine. researchgate.net |

| KDO | Flavobacterium johnsoniae | Corynebacterium glutamicum | Production of 4-hydroxy-L-lysine (4-HL) from lysine. researchgate.net |

| Lysine 4-halogenase (BesD) | N/A | Escherichia coli | Used in comparative structural studies against hydroxylases to understand site-selectivity. pnas.org |

Metabolic Interconnections with Primary Lysine Biosynthesis Pathways

The synthesis of this compound, a modified amino acid, is metabolically linked to the primary pathway for L-lysine production. This connection is most evident in the regulatory feedback mechanisms that control the flow of metabolites.

Allosteric Inhibition of Dihydrodipicolinate Synthase by this compound

Dihydrodipicolinate synthase (DHDPS) is a critical enzyme that catalyzes the first committed and rate-limiting step in the lysine biosynthesis pathway in plants and bacteria. elifesciences.orgnih.gov The activity of DHDPS is commonly regulated by feedback inhibition, where the final product of the pathway, L-lysine, binds to an allosteric site on the enzyme to reduce its catalytic activity. nih.govacs.org

Research has demonstrated that structural analogs of lysine can also exert this inhibitory effect. A study on DHDPS purified from wheat suspension cultures revealed that this compound is an effective allosteric inhibitor of the enzyme. nih.gov While L-lysine is a more potent inhibitor, this compound also significantly reduces DHDPS activity. nih.gov These amino acids act as competitive inhibitors with respect to the substrate L-aspartic-β-semialdehyde (ASA) and as noncompetitive inhibitors with respect to pyruvate (B1213749). nih.gov This suggests that the accumulation of this compound can directly throttle the primary lysine biosynthetic pathway at its entry point.

The table below compares the inhibitory effects of L-lysine and its analog on wheat DHDPS.

| Inhibitor | Enzyme Source | Inhibition Value (I0.5) |

| L-Lysine | Wheat (Triticum aestivum) | 51 µM |

| This compound | Wheat (Triticum aestivum) | 141 µM |

| S-(2-aminoethyl)-L-cysteine | Wheat (Triticum aestivum) | 288 µM |

Data sourced from Kumpaisal et al., 1987. nih.gov

Implications for Lysine and Branched-Chain Amino Acid Flux Regulation

The allosteric inhibition of DHDPS by this compound has significant implications for the regulation of metabolic flux. By inhibiting the rate-limiting step of lysine synthesis, the presence of this compound can effectively decrease the production of lysine itself. nih.govnih.gov This feedback loop ensures that the cell does not over-invest resources into a pathway when a downstream derivative is already present.

This regulation directly impacts the availability of metabolic precursors. The DHDPS reaction consumes pyruvate and L-aspartate-β-semialdehyde. acs.orgnih.gov Inhibition of this enzyme leads to the conservation of these precursors, which can then be diverted into other metabolic routes.

One major pathway that shares a precursor with lysine biosynthesis is the synthesis of branched-chain amino acids (BCAAs). The BCAAs leucine (B10760876) and valine are synthesized from pyruvate. mdpi.com Therefore, the inhibition of DHDPS by this compound could theoretically increase the intracellular pool of pyruvate, potentially enhancing the metabolic flux towards BCAA synthesis. This cross-pathway regulation highlights a sophisticated metabolic network where a specialized metabolite derived from lysine can influence the synthesis of both lysine and other amino acid families.

Synthetic Methodologies and Biocatalytic Production Research for Threo 4 Hydroxy L Lysine

Chemoenzymatic Synthesis Approaches for Stereoselective Production

Chemoenzymatic synthesis combines the high selectivity of biological catalysts with the versatility of chemical reactions. This approach is particularly effective for producing complex chiral molecules like threo-4-hydroxy-L-lysine, where achieving precise stereochemistry is paramount. The core of this strategy involves using an enzyme to perform a challenging stereoselective transformation that would be difficult to achieve through conventional chemical methods.

A key development in this area is the use of lysine (B10760008) dioxygenases (KDOs), specifically lysine 4-hydroxylases, which exhibit remarkable regio- and diastereoselectivity. researchgate.netmdpi.com For instance, the enzyme GlbB, a lysine 4-hydroxylase from the glidobactin biosynthetic pathway, has been shown to catalyze the hydroxylation of L-lysine with complete control over the position and stereochemistry of the new hydroxyl group. researchgate.netmdpi.com

Development and Optimization of Whole-Cell Biocatalytic Platforms

Whole-cell biocatalysis has emerged as a powerful and efficient platform for the production of hydroxylysine isomers. In this approach, engineered microorganisms, typically Escherichia coli, are used as self-contained catalysts. mdpi.comnih.gov These cells are genetically modified to express high levels of a specific lysine hydroxylase, enabling the direct conversion of L-lysine into its hydroxylated forms. This method is advantageous as it eliminates the need for costly enzyme purification and facilitates the regeneration of necessary cofactors within the cell.

The efficiency of whole-cell biocatalysts is heavily dependent on the genetic makeup of the production strain. Significant research has focused on engineering these microbes to maximize the yield of this compound and other isomers. Key strategies include:

Enzyme Discovery and Heterologous Expression : A primary strategy involves genome mining to discover novel α-ketoglutarate-dependent dioxygenases (KDOs) with high activity and specificity for L-lysine hydroxylation. mdpi.com Researchers have successfully identified several L-lysine 4R-hydroxylases from various microorganisms. nih.govresearchgate.net The genes encoding these enzymes are then cloned and expressed at high levels in a suitable host, such as E. coli, creating a specialized biocatalyst designed for a single, efficient conversion. mdpi.comnih.govresearchgate.net

Protein Engineering : The catalytic properties of existing enzymes can be improved through protein engineering. For example, techniques like the Combinatorial Active Site Saturation Test (CAST) have been used to modify the L-lysine hydroxylase from Niastella koreensis (NkLH4). This resulted in a mutant enzyme with enhanced activity, attributed to a more flexible conformation that reduces steric hindrance and improves substrate binding for the synthesis of (2S,4R)-4-hydroxylysine. mdpi.com

Metabolic Pathway Engineering : To further boost production, the host organism's metabolism can be re-wired. A critical factor for KDO activity is the availability of the co-substrate α-ketoglutarate. semanticscholar.org Engineering the tricarboxylic acid (TCA) cycle in E. coli by deleting enzymes involved in competing pathways, such as those for succinate (B1194679) production, can increase the intracellular pool of α-ketoglutarate, thereby enhancing the flux through the desired hydroxylation reaction. semanticscholar.org

Using recombinant E. coli strains expressing specific L-lysine hydroxylases, preparative-scale production of hydroxylysine isomers has been successfully demonstrated. nih.govresearchgate.net For the production of (2S,4R)-4-hydroxylysine, a whole-cell bioconversion process was optimized, achieving a product concentration of 265 mM (43.0 g/L) from an initial 300 mM of L-lysine. nih.govresearchgate.net This represents a molar conversion of 88% within a 24-hour reaction period. nih.govresearchgate.net Similar optimization for (2S,3S)-3-hydroxylysine has yielded even higher titers of 531 mM (86.1 g/L) after 52 hours. nih.govresearchgate.net

Optimization efforts consider various parameters, including initial substrate concentration, biocatalyst (cell) density, pH, temperature, and reaction time. asm.org Studies have shown that while higher substrate concentrations can lead to greater product output, they can also cause substrate inhibition, necessitating a careful balance to achieve maximum productivity. nih.gov The data below summarizes key findings from preparative-scale bioconversions.

Table 1: Preparative Scale Bioconversion of L-lysine to Hydroxylysine Isomers using Engineered E. coli

| Target Product | Biocatalyst | Initial Substrate (L-lysine) | Product Titer | Molar Conversion | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| (2S,4R)-4-hydroxylysine | Recombinant E. coli expressing K4H-4 | 300 mM | 265 mM (43.0 g/L) | 88% | 24 hours | nih.gov, researchgate.net, semanticscholar.org |

Chemical Synthetic Routes to this compound and its Analogs

While biocatalytic methods offer high selectivity, purely chemical syntheses remain relevant, particularly for creating analogs not accessible through enzymatic routes. However, the chemical synthesis of specific stereoisomers of 4-hydroxylysine (B1204564) is challenging, often requiring long and complex reaction sequences to control the multiple chiral centers. acs.org

One of the first total syntheses of a natural product containing the (2S,4S)-4-hydroxylysine moiety, glidobactin A, highlighted these difficulties. acs.org The synthesis of the required protected hydroxylysine building block was a major undertaking, involving 12 steps starting from L-malic acid. acs.org This intricate route included key reactions such as a Horner–Wadsworth–Emmons olefination and an asymmetric hydrogenation using a rhodium catalyst to establish the correct stereochemistry. acs.org

Chemical methods are also employed to create structural analogs of this compound. A common strategy involves using the hydroxyl group as a chemical handle for further modification. For instance, the hydroxyl group can be activated, typically through mesylation, and subsequently displaced by a nucleophile to introduce a different functional group. frontiersin.org This approach has been used to synthesize derivatives such as γ-thiol lysine. frontiersin.org Other chemical hydroxylation strategies, such as using Fenton reagents or palladium-catalyzed C-H activation, have been explored but are often limited by poor regioselectivity and harsh reaction conditions.

Advanced Analytical Techniques for Threo 4 Hydroxy L Lysine Research

Chromatographic Separations for Isomer Resolution and Quantification

Chromatographic techniques are fundamental in separating threo-4-hydroxy-L-lysine from complex mixtures and resolving its isomers.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly effective. For instance, this compound can be analyzed using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The use of specialized columns, such as those with low silanol (B1196071) activity, can further enhance separation. sielc.com

For quantitative analysis, especially in complex biological matrices like plasma, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This combination allows for the sensitive and specific detection of underivatized amino acids. nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode that has proven effective for separating polar compounds like amino acids and their derivatives, often providing better retention and peak shapes. nih.govresearchgate.net The development of methods that can simultaneously quantify multiple amino acids, including hydroxylysine isomers, is crucial for metabolomic studies. nih.govmdpi.com

Table 1: HPLC Methods for Amino Acid Analysis

| Technique | Column Type | Mobile Phase Example | Detection Mode | Application |

|---|---|---|---|---|

| Reverse-Phase HPLC | Newcrom R1 sielc.com | Acetonitrile, Water, Phosphoric Acid/Formic Acid sielc.com | MS sielc.com | Quantification and preparative separation sielc.com |

| HILIC | - | Acetonitrile, Water, Formic Acid sciex.com | MS/MS | Separation of polar amino acid derivatives researchgate.net |

| RP-HPLC | C18 nih.gov | Acetonitrile, 0.1% Formic Acid | UV, MS/MS nih.gov | Analysis of hydroxyproline (B1673980) and hydroxylysine isomers nih.govresearchgate.net |

Ion Exchange Chromatography (IEC) for Amino Acid Profiling

Ion Exchange Chromatography (IEC) is a classical and robust technique for the separation of amino acids based on their net charge. It has been instrumental in the characterization of collagen crosslinks, including the separation of hydroxylysinonorleucine diastereoisomers. researchgate.net IEC is considered a non-denaturing technique suitable for analyzing charge variants of proteins and peptides. researchgate.net While effective, traditional IEC methods can have limitations in terms of sensitivity and run times. researchgate.net

The separation of amino acids by IEC is influenced by factors such as temperature and the pH of the buffer system. 193.16.218 For instance, lowering the temperature can improve the separation between threonine and serine. 193.16.218 Different buffer systems, such as sodium or lithium citrate (B86180) buffers, are employed depending on the specific amino acids being analyzed. 193.16.218

Mass Spectrometry-Based Identification and Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural analysis of this compound.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This is critical for confirming the identity of hydroxylated lysine (B10760008) products. nih.gov Techniques like HILIC coupled with a Q-Orbitrap HRMS can be used for both targeted and untargeted analysis of amino acids and their derivatives. researchgate.netnih.gov The high resolving power of instruments like the Orbitrap allows for the differentiation of compounds with very similar masses. enovatia.com For example, HR-MS can confirm a single glutamine to glutamic acid substitution, a mass difference of less than 1 Dalton. enovatia.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis in Complex Matrices

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the targeted quantification of this compound in complex biological samples such as plasma. nih.govzivak.com This method offers high selectivity and sensitivity, often eliminating the need for derivatization of the amino acids. nih.gov Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS that provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov This approach has been successfully used to develop methods for the simultaneous analysis of multiple lysine metabolites. nih.gov

Table 2: Mass Spectrometry Parameters for Amino Acid Analysis

| Technique | Ionization Mode | Scan Mode | Key Advantage |

|---|---|---|---|

| HR-MS (e.g., Q-Orbitrap) | ESI | Full Scan, PRM, DDA researchgate.netnih.gov | Exact mass determination for formula confirmation enovatia.com |

| LC-MS/MS (e.g., Triple Quadrupole) | ESI | MRM nih.gov | High sensitivity and selectivity for quantification in complex matrices nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration and Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and stereochemistry of molecules. sielc.com For this compound, NMR is crucial for determining the absolute configuration of the stereocenters. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the relative stereochemistry of the hydroxyl group and the chiral centers of the lysine backbone. nih.gov

The chemical shifts of specific protons, such as H-2 and H-4 in kainoid amino acids, have been shown to be indicative of the relative stereochemistry (cis or trans). nih.gov Similar principles can be applied to elucidate the structure of hydroxylysine isomers. asm.org While ¹H NMR provides information on proton environments, ¹³C NMR is used to analyze the carbon skeleton of the molecule. researchgate.net The combination of various 1D and 2D NMR experiments allows for the unambiguous assignment of the structure and stereochemistry of this compound. asm.org

Spectrophotometric and Colorimetric Methods for General Amino Acid Detection (e.g., Ninhydrin-based detection)

Spectrophotometric and colorimetric methods are foundational analytical techniques for the quantification of amino acids, including hydroxylysine isomers. These methods rely on chemical reactions that produce a colored product, the absorbance of which is proportional to the concentration of the amino acid. They are often used for their simplicity, cost-effectiveness, and adaptability to various sample types.

One of the most ubiquitous colorimetric methods for amino acid determination is the ninhydrin-based assay. sci-hub.se The ninhydrin (B49086) reaction has been a cornerstone of amino acid analysis for decades. sci-hub.se The underlying principle involves the reaction of ninhydrin with the primary amino group of an amino acid. This reaction, when heated, leads to the formation of a deep purple-colored product known as Ruhemann's purple, which exhibits a strong absorbance maximum typically around 570 nm. sci-hub.se For imino acids like proline, a yellow-colored product is formed, which is measured at a different wavelength (around 440 nm). sci-hub.seresearchgate.net

The ninhydrin reaction is highly sensitive and has been extensively applied in various analytical workflows, including post-column derivatization in ion-exchange chromatography for the quantitative analysis of amino acid mixtures. researchgate.netresearchgate.netnih.gov In this setup, after the amino acids are separated on a chromatographic column, they are mixed with a ninhydrin reagent, heated to facilitate the color-forming reaction, and then passed through a detector that measures the absorbance. This approach allows for the specific quantification of individual amino acids, including hydroxylysine, in complex biological samples. researchgate.netnih.gov For instance, modified amino acid analysis programs using post-column ninhydrin detection have been developed to specifically detect and quantify hydroxylysine. researchgate.net

While widely used, the specificity of the ninhydrin reaction requires consideration. Ninhydrin reacts with any primary amine, so its application to complex mixtures without a prior separation step can lead to an overestimation of the total amino acid content. nih.gov For example, compounds like ornithine can react with almost the same sensitivity as proline in certain ninhydrin-based assays. nih.gov However, the reaction conditions, such as pH and temperature, can be optimized to improve specificity and sensitivity for particular amino acids. researchgate.netgoogle.com Studies have investigated the optimal pH for the stability of the ninhydrin-lysine reaction product, finding the highest stability at a pH of 8-9. researchgate.net

Beyond the classic ninhydrin reagent, modified methods have been developed to enhance performance. One such modification involves the use of stannous chloride in conjunction with ninhydrin, which can produce various distinguishable colors for different amino acids on thin-layer chromatography (TLC) plates, aiding in their visual identification. davidpublisher.comdavidpublisher.com

Other colorimetric methods for general amino acid detection have also been described. These include assays based on the formation of colored complexes with metal ions, such as copper. scispace.com In one such method, amino acids are incubated with a suspension of cupric phosphate, and the amount of copper brought into solution is proportional to the molar concentration of the amino acids, which can then be quantified colorimetrically. scispace.com Another approach is the Folin colorimetric procedure. acs.org

The table below summarizes key aspects of common colorimetric methods for amino acid detection.

| Method | Principle | Typical Wavelength | Target Group |

| Ninhydrin Assay | Reaction with primary amino groups to form Ruhemann's purple. | 570 nm (for primary amines)440 nm (for imines) | α-Amino group |

| **Modified Ninhydrin (with SnCl₂) ** | Formation of various colored complexes with different amino acids. | Visual (distinguishable colors) | α-Amino group |

| Copper-based Assay | Formation of a soluble copper-amino acid complex from an insoluble copper salt (e.g., cupric phosphate). | ~440 nm (using a copper reagent like sodium diethyl dithiocarbamate) | α-Amino group |

| Folin-Ciocalteu Method | Reduction of the Folin-Ciocalteu reagent by certain amino acids (e.g., tyrosine, tryptophan). | Varies | Aromatic side chains |

The following table details typical experimental conditions found in research for ninhydrin-based detection of lysine, which serves as a proxy for the closely related this compound.

| Parameter | Condition | Source |

| Reaction Temperature | >95 °C | google.com |

| Reaction Time | 10-15 minutes | researchgate.netgoogle.com |

| Detection Wavelength | 440-500 nm, 570 nm | researchgate.netgoogle.com |

| Optimal pH | 8-9 for product stability | researchgate.net |

| Solvent/Buffer | Sodium citrate buffer, Dimethyl sulfoxide (B87167) (DMSO)-water solutions | researchgate.netgoogle.com |

Structural Biology and Molecular Interactions of Threo 4 Hydroxy L Lysine

Conformational Analysis of Threo-4-hydroxy-L-lysine and its Impact on Macromolecular Interactions

The specific "threo" configuration of the hydroxyl group relative to the amino group at C2 imposes distinct stereochemical constraints. These constraints, coupled with the potential for intramolecular hydrogen bonding between the hydroxyl group and the ε-amino group, can stabilize certain conformations over others. This conformational rigidity or preference can have a profound impact on how this compound is recognized and bound by enzymes and other proteins. The precise orientation of the hydroxyl and amino groups in the enzyme's active site is critical for establishing specific hydrogen bonds and other non-covalent interactions that are essential for substrate binding and catalysis.

Enzyme-Ligand Binding Studies: Interactions with Dihydrodipicolinate Synthase and Lysine (B10760008) Hydroxylases

Dihydrodipicolinate Synthase (DHDPS):

Dihydrodipicolinate synthase (DHDPS) is a key enzyme in the lysine biosynthesis pathway in bacteria and plants. While its primary substrates are pyruvate (B1213749) and L-aspartate-4-semialdehyde, studies have explored the interaction of lysine and its analogs with this enzyme. The product of the DHDPS-catalyzed reaction has been a subject of debate, with some studies suggesting the formation of (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate. genome.jp The reaction mechanism involves the formation of a Schiff base with pyruvate, followed by the addition of the second substrate. genome.jp The binding of lysine analogs, including hydroxylated forms, can provide insights into the active site architecture and the catalytic mechanism. The interaction of this compound with DHDPS would be influenced by the stereochemistry of the hydroxyl group and its ability to form favorable interactions within the active site, potentially acting as an inhibitor or a poor substrate.

Lysine Hydroxylases:

Lysine hydroxylases are enzymes responsible for the post-translational modification of lysine residues in proteins, a critical process in collagen biosynthesis. These enzymes catalyze the stereospecific hydroxylation of lysine. Recent research has led to the discovery and characterization of bacterial L-lysine hydroxylases that can produce hydroxylysines, including (2S,4R)-4-hydroxylysine, which corresponds to the threo isomer. nih.govresearchgate.net

Studies on these enzymes have revealed key residues involved in substrate binding and catalysis. nih.gov For instance, conserved serine and arginine residues have been identified to interact with the α-carboxy group of the lysine substrate. nih.gov Mutagenesis studies have highlighted the importance of specific histidine, glutamate (B1630785), and aspartate residues for catalytic activity and interaction with the lysine's ε-amino group. nih.gov The regio- and stereoselectivity of these enzymes, producing either 3-hydroxylysine (B1205930) or 4-hydroxylysine (B1204564), underscores the precise molecular recognition within their active sites. researchgate.net

The interaction of this compound with these enzymes is of significant interest. For example, it has been observed that (2S,3S)-3-hydroxylysine can be hydroxylated by a 4R-hydroxylase, indicating that the active site can accommodate already hydroxylated substrates. nih.govresearchgate.net

Table 1: Key Enzyme Interactions with Lysine and its Hydroxylated Derivatives

| Enzyme | Substrate(s)/Ligand(s) | Key Interacting Residues/Features | Significance of Interaction |

| Dihydrodipicolinate Synthase (DHDPS) | Pyruvate, L-aspartate-4-semialdehyde | Schiff base formation with pyruvate | Central to the lysine biosynthesis pathway. The product has been proposed to be a hydroxylated dipicolinate derivative. genome.jp |

| L-lysine 3S-hydroxylases | L-lysine | Conserved Serine and Arginine (for α-carboxy group), Histidine, Glutamate, and Aspartate (for ε-amino group and catalysis) nih.gov | Produces (2S,3S)-3-hydroxylysine through regio- and stereoselective hydroxylation. researchgate.net |

| L-lysine 4R-hydroxylases | L-lysine, (2S,3S)-3-hydroxylysine | Conserved Histidine, Glutamate, and Aspartate (for ε-amino group and catalysis) nih.gov | Produces (2S,4R)-4-hydroxylysine (threo isomer) and can further hydroxylate 3-hydroxylysine. nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Approaches in Understanding this compound Systems

Computational chemistry and molecular modeling are powerful tools for investigating the structural and energetic properties of molecules like this compound at an atomic level. researchgate.net These methods complement experimental data and provide detailed insights that can be difficult to obtain otherwise.

Conformational Analysis: Molecular mechanics force fields can be used to perform systematic conformational searches to identify low-energy structures of this compound. These calculations help in understanding the intrinsic conformational preferences of the molecule in the gas phase or in solution. Quantum mechanics calculations, such as Density Functional Theory (DFT), can provide more accurate energies and geometries for the identified conformers.

Enzyme-Ligand Docking and Molecular Dynamics: To understand the interactions with enzymes like lysine hydroxylases, molecular docking simulations can be performed. These simulations predict the preferred binding orientation of this compound within the enzyme's active site. Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-ligand complex over time. MD simulations provide insights into the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds), and the conformational changes that may occur upon ligand binding.

Table 2: Computational Approaches for Studying this compound

| Computational Method | Application | Insights Gained |

| Molecular Mechanics (MM) | Conformational analysis, initial stages of enzyme-ligand simulations. | Identification of low-energy conformers, understanding of steric and electrostatic interactions. |

| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Accurate energy and geometry calculations, electronic structure analysis. | Detailed understanding of conformational energies, charge distribution, and reaction mechanisms. |

| Molecular Docking | Predicting the binding mode of this compound in an enzyme's active site. | Identification of key interacting residues and the initial binding hypothesis. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of the enzyme-ligand complex. | Information on the flexibility of the ligand and protein, the lifetime of interactions, and conformational changes. |

Emerging Research Directions and Future Perspectives in Threo 4 Hydroxy L Lysine Studies

Elucidating Undiscovered Biological Roles and Pathways of Threo-4-hydroxy-L-lysine

The biological role of this compound is not as extensively characterized as its parent compound, L-lysine. ontosight.ai It is widely known as a component of collagen, where the hydroxylation of lysine (B10760008) residues is a critical post-translational modification for the crosslinking and stability of collagen polypeptides. wikipedia.orgbeilstein-institut.de A deficiency in this process can lead to diseases affecting connective tissues. wikipedia.org

However, beyond its structural role in collagen, the specific metabolic pathways and potential signaling or regulatory functions of free this compound are largely uncharted territory. Research is moving towards understanding how modifications to the lysine side chain, such as the addition of a hydroxyl group at the 4-position, influence its interaction with enzymes, receptors, and other proteins. ontosight.ai Current investigations aim to identify and characterize the metabolic pathways where this compound may act as an intermediate. For instance, researchers are exploring pathways similar to those of other hydroxylated amino acids, such as the one that converts 3-hydroxypropionate (B73278) (3HP) to 4-hydroxythreonine (4HT) in E. coli, to uncover analogous roles for hydroxylysine. pnas.org The discovery of such pathways could reveal novel functions in cellular metabolism or disease processes, making it a significant area for future biochemical and pharmacological research. ontosight.ai

Advancements in Novel Enzymatic and Biocatalytic Strategies for Enhanced Production

The chemical synthesis of specific stereoisomers of hydroxylysine is challenging. nih.govnih.gov Consequently, significant research efforts are focused on developing efficient and highly selective biocatalytic methods. The hydroxylation of L-lysine is primarily catalyzed by a class of enzymes known as Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs), often referred to as lysine hydroxylases. researchgate.netmdpi.com These enzymes offer high regioselectivity and stereoselectivity, which is crucial for producing specific isomers like this compound, also known as (2S,4R)-4-hydroxy-L-lysine. nih.govnih.govmdpi.com

Recent advancements have centered on genome mining and phylogenetic analysis to discover novel lysine hydroxylases from various microorganisms. nih.govnih.gov Researchers have successfully identified and characterized several L-lysine 4R-hydroxylases that specifically produce the (2S,4R) stereoisomer. nih.govnih.gov A common strategy involves the heterologous expression of these enzyme-encoding genes in host organisms like Escherichia coli, which are then used as whole-cell biocatalysts for the conversion of L-lysine. nih.govasm.org This approach has proven effective for preparative-scale production, achieving high titers and conversion efficiencies. nih.govnih.govasm.org For instance, using an E. coli whole-cell biocatalyst expressing a specific 4R-hydroxylase (K4H-4), researchers achieved a production of 43.0 g/liter of (2S,4R)-4-hydroxylysine from L-lysine with an 88% molar conversion in 24 hours. nih.govnih.govasm.org

Further engineering of these biocatalysts is an active area of research. For example, the lysine hydroxylase from Niastella koreensis (NkLH4) has been modified to enhance its activity for producing (2S,4R)-4-hydroxylysine. mdpi.com These enzymatic and biocatalytic strategies are paving the way for the cost-effective and industrial-scale synthesis of this compound. mdpi.com

| Enzyme/Biocatalyst | Host Organism | Substrate | Product | Reported Production Titer / Conversion | Reference |

|---|---|---|---|---|---|

| K4H-4 expressing E. coli | Escherichia coli | L-lysine | (2S,4R)-4-hydroxylysine | 43.0 g/L (265 mM) with 88% molar conversion | nih.gov, nih.gov, asm.org |

| GlbB (lysine 4-hydroxylase) | Not specified (used for synthesis) | L-lysine | (2S,4R)-4-hydroxylysine | High regioselectivity and diastereoselectivity | researchgate.net, mdpi.com |

| KDO from Flavobacterium johnsoniae | Not specified (used for synthesis) | L-lysine | 4-hydroxylysine (B1204564) | Catalyzes the reaction | researchgate.net, mdpi.com |

| Modified NkLH4 (MT3 mutant) | Not specified (used for synthesis) | L-lysine | (2S,4R)-4-hydroxylysine | Highly active mutant with increased binding energy | mdpi.com |

Development of Innovative Analytical Probes and Detection Methods

The accurate detection and quantification of this compound are essential for studying its biological roles and for process monitoring during biocatalytic production. Current standard analytical methods for amino acids include high-performance liquid chromatography (HPLC) and ion-exchange chromatography (IEC) coupled with various detectors. asm.orgeuropa.eunih.gov For structural confirmation, high-resolution mass spectrometry (HR-MS) is often employed. nih.gov While effective, these methods can be time-consuming and require specialized equipment. nih.gov

Therefore, a key area of emerging research is the development of innovative and high-throughput analytical tools. There is a growing interest in creating specific probes and sensors for hydroxylysine. This includes the potential development of chemosensors that exhibit a fluorescent "turn-on" response upon selectively binding to the target molecule, a strategy that has been successfully applied to other hydroxylated amino acids like L-4-hydroxyproline. acs.org Such probes could enable rapid and sensitive detection in complex biological samples. acs.org

Furthermore, the development of novel biosensors is a promising future direction. nih.gov These could be based on enzymes that specifically recognize and react with this compound or on engineered proteins with high binding affinity. These advanced analytical tools would not only facilitate fundamental research but also be invaluable for quality control in industrial production and for potential diagnostic applications if specific links to disease are established. nih.govacs.org

Exploration of this compound as a Research Tool or Precursor for Novel Biomolecules

Beyond its intrinsic biological functions, this compound and its isomers are highly valuable as chiral building blocks, or synthons, for the chemical synthesis of complex, high-value molecules. researchgate.netasm.org The defined stereochemistry of these compounds makes them ideal starting materials for creating bioactive substances with specific three-dimensional structures.

Research has shown that (2S,4R)-4-hydroxylysine is a promising precursor for the synthesis of functionalized piperidine-2-ones, which are versatile intermediates for many bioactive compounds. asm.org The hydroxylation of lysine is also a key step in the biosynthesis of important natural products with pharmaceutical applications. For example, lysine dioxygenases are utilized in the chemoenzymatic production pathways of potential anticancer agents like tambromycin. researchgate.net Similarly, other hydroxylysine isomers serve as intermediates in the synthesis of potent protein kinase C inhibitors like (-)-balanol. asm.org

The ability to produce specific isomers of hydroxylysine through biocatalysis opens up opportunities to use them as research tools to probe enzyme specificity and to synthesize novel derivatives and libraries of compounds for drug discovery. ontosight.aipnas.org As biocatalytic production methods become more efficient, the availability of this compound as a precursor will likely spur the development of new pharmaceuticals and other valuable biomolecules. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.